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Compound of Interest

Compound Name:
2-(2,5-Dimethylphenoxy)-N-

ethylethanamine

CAS No.: 915921-73-2

Cat. No.: B1357648

Get Quote

Executive Summary
2-(2,5-Dimethylphenoxy)-N-ethylethanamine is a synthetic small molecule probe belonging

to the phenoxyethylamine class. Structurally analogous to the anti-arrhythmic Mexiletine (2,6-

dimethyl analog) and the alpha-blocker WB-4101, this compound serves as a critical tool for

mapping the hydrophobic accessory pockets of monoamine transporters and G-protein coupled

receptors (GPCRs).

Its primary application lies in Structure-Activity Relationship (SAR) studies where the 2,5-

dimethyl substitution pattern (asymmetric) is compared against 2,6-dimethyl (symmetric) or

unsubstituted analogs to determine the steric tolerance of the orthosteric binding site. It acts as

a reversible competitive antagonist/inhibitor.

Key Applications:
NET/SERT Selectivity Profiling: Probing the "gate" region of the Norepinephrine Transporter

(NET).
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Alpha-1 Adrenergic Receptor Mapping: Investigating the role of N-ethyl substitution on

receptor affinity.

Sigma-1 Receptor Ligand Screening: Evaluating binding affinity to the chaperone protein

Sigma-1, often an off-target for phenoxyethylamines.

Mechanistic Insight & Causality
The utility of 2-(2,5-Dimethylphenoxy)-N-ethylethanamine arises from its specific

pharmacophore features:

2,5-Dimethylphenoxy Moiety: Provides a lipophilic aromatic head group. The 2,5-substitution

creates an asymmetric steric bulk that probes the width and depth of the hydrophobic pocket

in the target protein (e.g., the S1 or S2 sub-pockets of NET).

Ether Linkage (-O-CH₂-CH₂-): A flexible linker that positions the amine for ionic interaction

with a conserved aspartate residue (e.g., Asp75 in NET or Asp113 in Alpha-1A).

Secondary Amine (N-Ethyl): The N-ethyl group increases lipophilicity compared to a primary

amine (like in unsubstituted mexiletine analogs) and often enhances selectivity for NET over

SERT (Serotonin Transporter).

Experimental Rationale: By comparing the binding affinity (

) of this probe against reference standards (e.g., Nisoxetine), researchers can infer the
conformational state of the transporter or receptor. If the 2,5-analog binds with high affinity, the
pocket is "open" or "plastic" enough to accommodate the asymmetric bulk; if affinity is lost, the
pocket is sterically restricted.

Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay
(NET)
Objective: Determine the affinity (

) of the probe for the Norepinephrine Transporter. System: Rat cortical synaptic membranes or
HEK-293 cells stably expressing hNET. Radioligand: [³H]Nisoxetine (Specific Activity ~80
Ci/mmol).
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Materials:

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Probe Stock: 10 mM 2-(2,5-Dimethylphenoxy)-N-ethylethanamine in DMSO.

Non-specific Control: 10 µM Desipramine.

Step-by-Step Methodology:

Membrane Preparation: Homogenize tissue/cells in ice-cold Tris buffer. Centrifuge at 48,000

g for 20 min. Resuspend pellet to a final protein concentration of 100–200 µg/mL.

Incubation Setup: In a 96-well plate, add:

25 µL Probe (serial dilutions:

M to

M).

25 µL [³H]Nisoxetine (Final concentration ~1 nM).

200 µL Membrane suspension.

Equilibrium: Incubate for 60 minutes at 4°C. Note: Low temperature prevents uptake and

metabolic degradation, isolating the binding event.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%

Polyethyleneimine to reduce non-specific binding) using a cell harvester.

Wash: Wash filters

with 3 mL ice-cold buffer.

Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.

Analysis: Plot % Specific Binding vs. Log[Probe]. Fit to a one-site competition model to

derive
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and calculate

using the Cheng-Prusoff equation.

Protocol B: Functional Uptake Inhibition Assay
Objective: Verify if the binding translates to functional inhibition of monoamine reuptake.

System: Synaptosomes or hNET-expressing cells. Substrate: [³H]Norepinephrine ([³H]NE).

Step-by-Step Methodology:

Pre-incubation: Incubate cells/synaptosomes in Krebs-Ringer buffer containing the Probe

(various concentrations) for 10 minutes at 37°C.

Uptake Initiation: Add [³H]NE (final conc. 50 nM) and incubate for exactly 5 minutes. Note:

Short time ensures initial rate conditions.

Termination: Rapidly wash cells with ice-cold buffer to stop transport.

Lysis & Counting: Lyse cells with 1% SDS or 0.1 N NaOH and measure accumulated

radioactivity.

Validation: Compare

from this functional assay with the

from binding. A discrepancy (e.g.,

) may indicate the probe is a transportable substrate rather than a pure inhibitor.

Data Visualization & Logic
Pathway Diagram: Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism at the Norepinephrine

Transporter (NET) and the structural comparison logic.
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Caption: Competitive binding mechanism of the probe at the NET orthosteric site, preventing

norepinephrine uptake and revealing pocket steric constraints.

Experimental Workflow Diagram

Start: Probe Preparation
(10mM DMSO Stock)

Serial Dilution
(10^-10 to 10^-5 M)

Incubation with
Membranes + [3H]Ligand

(60 min @ 4°C)

Rapid Filtration
(GF/B Filters) Scintillation Counting Data Analysis

(Cheng-Prusoff Ki)

Click to download full resolution via product page

Caption: Step-by-step workflow for the Competitive Radioligand Binding Assay.

Expected Results & Troubleshooting
Data Interpretation Table
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Parameter
Expected Range (Generic
Phenoxyethylamine)

Interpretation

(NET) 10 nM – 500 nM
High affinity indicates good fit

in the hydrophobic pocket.

(SERT) > 1,000 nM

High

indicates selectivity for NET

over SERT.

Hill Slope ~ 1.0
Indicates simple competitive

binding at a single site.

Non-Specific Binding < 20% of Total

High background suggests the

probe is too lipophilic (clogs

filters).

Troubleshooting Guide
High Non-Specific Binding: The N-ethyl and dimethyl groups make the molecule lipophilic.

Solution: Increase BSA (0.1%) in the buffer or pre-soak filters in 0.5% PEI.

No Displacement Observed: Ensure the DMSO concentration in the final assay volume is <

1%. High DMSO can denature the transporter.

Precipitation: The free base is an oil; ensure the hydrochloride salt is formed or the DMSO

stock is fully soluble before adding to aqueous buffer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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